![molecular formula C15H18N2O B2560667 N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide CAS No. 689264-48-0](/img/structure/B2560667.png)

N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

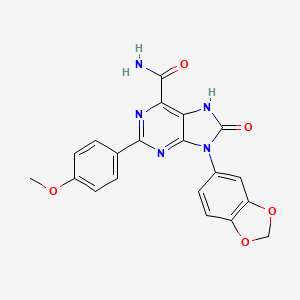

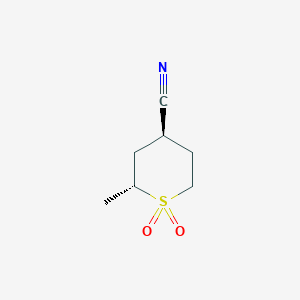

The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” is based on the indole nucleus, which is a significant heterocyclic system.

Chemical Reactions Analysis

While specific chemical reactions involving “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” are not available, indole derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Mechanistic studies reveal interactions with key cellular pathways, making them attractive candidates for further investigation in cancer therapy .

Antimicrobial Activity

Indoles exhibit antimicrobial properties against bacteria, fungi, and viruses. Our compound may contribute to combating infections by disrupting microbial membranes, inhibiting enzymes, or interfering with essential cellular processes. Investigating its specific mechanisms and efficacy against various pathogens is crucial .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective potential. They may modulate neurotransmitter systems, enhance neuronal survival, and mitigate neurodegenerative conditions. Our compound could be explored further in neuroprotection research .

Anti-inflammatory Actions

Indoles possess anti-inflammatory properties by regulating immune responses and cytokine production. Our compound might play a role in managing inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disorders .

Psychopharmacological Applications

Indole-based compounds often impact the central nervous system. Researchers investigate their effects on mood, cognition, and behavior. Our compound’s psychopharmacological properties warrant exploration in this context .

Synthetic Methodology and Novel Derivatives

Given the importance of indoles, researchers continually seek innovative synthetic routes. Investigating novel methods for constructing indole derivatives, including our compound, contributes to expanding the chemical toolbox for drug discovery and development .

Future Directions

The future directions for “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the importance of indole derivatives in various biological activities, these compounds may have potential in drug discovery and other areas of research .

Mechanism of Action

The specific effects of an indole derivative like “N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide” would depend on its specific structure and the way it interacts with its biological targets. These interactions can be influenced by various factors, including the compound’s chemical properties, the biological environment, and the specific characteristics of the target molecules .

properties

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-10-13-4-2-3-5-14(13)17(11)9-8-16-15(18)12-6-7-12/h2-5,10,12H,6-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCYPMALBPZRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2560585.png)

![2-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560587.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2560600.png)

![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)

![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile](/img/structure/B2560606.png)